5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Description
Chemical Identity 5-[(4-Methylphenoxy)methyl]-1,3-oxazolidin-2-one (CAS No. 86181-89-7) is an oxazolidinone derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. It features a five-membered oxazolidinone ring substituted with a 4-methylphenoxymethyl group at position 5 (Figure 1) .
Synthesis Oxazolidinones are typically synthesized via condensation reactions between amino alcohols and carbonyl compounds. For this specific derivative, the synthesis route depends on the availability of starting materials such as 4-methylphenol derivatives and functionalized amino alcohols. The reaction conditions (e.g., solvent, catalyst, temperature) are optimized to ensure high yield and purity .
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)14-7-10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPWBAIAMITMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387097 | |
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86181-89-7 | |
| Record name | 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-methylphenol with epichlorohydrin to form 4-methylphenoxypropanol. This intermediate is then reacted with urea under basic conditions to yield the desired oxazolidinone compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Oxazolidinones are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one is largely dependent on its specific application. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for translation, thereby halting bacterial growth. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxazolidinones exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Observations:
Substituent Effects on Reactivity: The 4-methylphenoxymethyl group in the parent compound enhances solubility via ether linkages, while the 4-chlorophenyl substituent in its derivative increases electrophilic reactivity, enabling aromatic substitution reactions . N-Benzyl derivatives (e.g., 3-Benzyl-5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one) exhibit higher lipophilicity, influencing membrane permeability in biological systems .
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one demonstrates how amino groups improve target affinity, though its potency remains under investigation .
Synthetic Utility: Compounds with vinyloxyethoxy side chains (e.g., derivatives from cyclization reactions) serve as intermediates for polymerizable monomers, highlighting the oxazolidinone scaffold’s versatility in materials science .
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
| Property | This compound | 3-(4-Chlorophenyl) Derivative |
|---|---|---|
| Melting Point | Not reported | 142–145°C |
| Hydrogen Bond Acceptors | 3 | 3 |
| LogP (Predicted) | 2.1 | 3.8 |
| NMR (¹H) | δ 7.15 (Ar-H), δ 4.35 (OCH₂) | δ 7.45 (Cl-Ar-H), δ 4.40 (OCH₂) |
| Antibacterial MIC (μg/mL) | >64 (vs. S. aureus) | 8–16 (vs. Gram-positive strains) |
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